Divinatorin C

CAS No.:

Cat. No.: VC1879245

Molecular Formula: C22H30O5

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O5 |

|---|---|

| Molecular Weight | 374.5 g/mol |

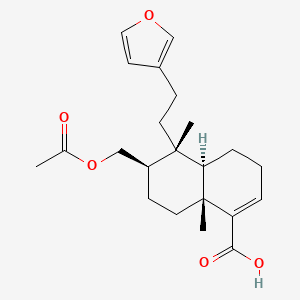

| IUPAC Name | (4aR,5R,6R,8aR)-6-(acetyloxymethyl)-5-[2-(furan-3-yl)ethyl]-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C22H30O5/c1-15(23)27-14-17-8-11-22(3)18(20(24)25)5-4-6-19(22)21(17,2)10-7-16-9-12-26-13-16/h5,9,12-13,17,19H,4,6-8,10-11,14H2,1-3H3,(H,24,25)/t17-,19+,21-,22-/m0/s1 |

| Standard InChI Key | CSQRHRPGMJMXPY-TZEULACYSA-N |

| Isomeric SMILES | CC(=O)OC[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

| Canonical SMILES | CC(=O)OCC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Information

Divinatorin C is a complex organic molecule with specific chemical and physical properties that distinguish it from other compounds found in Salvia divinorum. Its fundamental characteristics are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C22H30O5 |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 611228-06-9 |

| InChI | InChI=1S/C22H30O5/c1-15(23)27-14-17-8-11-22(3)18(20(24)25)5-4-6-19(22)21(17,2)10-7-16-9-12-26-13-16/h5,9,12-13,17,19H,4,6-8,10-11,14H2,1-3H3,(H,24,25)/t17-,19+,21-,22-/m0/s1 |

| IUPAC Name | (4aR,5R,6R,8aR)-6-(acetyloxymethyl)-5-[2-(furan-3-yl)ethyl]-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

Table 1: Key chemical properties of Divinatorin C

Structural Features

Divinatorin C exhibits a neoclerodane backbone, which serves as the foundational structure for numerous compounds isolated from Salvia divinorum. Within the classification system of compounds from this plant, Divinatorin C belongs to the divinatorin structural class, which is characterized by the absence of a lactone ring that is typically present in the salvinorin class of compounds .

The specific structural details include:

-

A neoclerodane diterpenoid scaffold

-

An acetyloxymethyl group at the C-6 position

-

A furan-3-yl ethyl substituent at the C-5 position

-

A carboxylic acid functionality

-

Four specific stereocenters denoted in its IUPAC name (4aR,5R,6R,8aR)

Taxonomically, Divinatorin C is classified within the broader category of "Lipids and lipid-like molecules > Prenol lipids > Diterpenoids > Colensane and clerodane diterpenoids" .

Occurrence in Nature

Divinatorin C has been definitively identified in Salvia divinorum, a plant species native to the Sierra Mazateca region of Oaxaca, Mexico. This plant has historical significance as an entheogen used by the Mazatec people for traditional healing practices and religious ceremonies .

Within the phytochemical context of Salvia divinorum, Divinatorin C exists alongside numerous other structurally related compounds. These include:

-

Other divinatorins (A, B, D, E, and F)

-

Salvinorins (A through I)

-

Salvidivins (A through D)

-

Salvinicins (A and B)

This diversity of related compounds suggests a complex biosynthetic network within the plant, where various enzymatic processes lead to the production of structurally diverse but related diterpenoids.

Biosynthesis and Biochemical Aspects

Biosynthetic Pathway

Research into the biosynthesis of compounds in Salvia divinorum has provided insights into the formation of Divinatorin C. Studies focusing on the biosynthesis of salvinorin A have revealed important information about the enzymatic processes involved in the formation of related compounds like Divinatorin C.

Carboxy methyltransferase (CMT) has been identified as an enzyme involved in the methylation of the C-18 carboxylic group in several compounds from S. divinorum, including Divinatorin C . This enzymatic activity appears to be substrate-specific and is believed to occur during the early stages of the biosynthetic pathway.

Research Findings

Comparative Analysis with Related Compounds

The structural and biochemical relationships between Divinatorin C and other compounds isolated from Salvia divinorum provide valuable insights into the diversity of diterpenoids in this plant. The following table compares key structural features of Divinatorin C with selected related compounds:

| Compound | Parent Structure | R1 | R2 | R3 | R4 | Distinguishing Feature |

|---|---|---|---|---|---|---|

| Divinatorin C | 2 | H | H | OAc | H | Acetyloxymethyl group (OAc) at R3 position |

| Divinatorin A | 2 | H | OH | H | H | Hydroxyl group at R2 position |

| Divinatorin B | 2 | H | OH | OH | Me | Hydroxyl groups at R2 and R3, methyl at R4 |

| Hardwickiic acid | 2 | H | H | H | H | Simplest compound with neoclerodane backbone |

| Salvinorin A | 1 | Ac | - | - | - | Contains lactone ring, potent κ-opioid receptor agonist |

Table 3: Structural comparison of Divinatorin C with related compounds

This structural diversity suggests a complex network of biosynthetic pathways within Salvia divinorum, resulting in a wide range of related but distinct diterpenoid compounds.

Analytical Methods for Identification

Several analytical techniques can be employed for the identification and characterization of Divinatorin C. Based on the methodologies used for similar compounds, these may include:

-

High-Performance Liquid Chromatography (HPLC): HPLC has been used for the separation and quantification of various compounds from Salvia divinorum, as evidenced by the analysis of related compounds like salvinorin A and B .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy can provide detailed structural information about diterpenoids like Divinatorin C, helping to elucidate the exact arrangement of carbon atoms and functional groups within the molecule .

-

Mass Spectrometry: This technique would allow for precise molecular weight determination and fragmentation pattern analysis, which are crucial for confirming the identity of Divinatorin C.

-

Colorimetric Analysis: Chemical tests involving reagents like para-dimethylaminobenzaldehyde have been developed for the detection of compounds from Salvia divinorum, which might also be applicable to Divinatorin C .

Current Research Status and Future Directions

-

Detailed pharmacological profiling to determine if Divinatorin C interacts with neuroreceptors or has other biological activities.

-

Further elucidation of its role in the biosynthetic pathways of Salvia divinorum, particularly its relationship to the formation of more complex diterpenoids.

-

Structure-activity relationship studies to understand how its structural features relate to any potential biological activities.

-

Development of more efficient analytical methods for its detection and quantification in plant material and potential commercial products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume